1-((3-Bromofuran-2-yl)methyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[(3-bromofuran-2-yl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-6-12-9(8)7-11-4-1-2-5-11/h3,6H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNRTMANSDGFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Hydroxymethylfuran Precursors
The synthesis typically begins with the regioselective bromination of furan derivatives. A key intermediate, 3-bromo-2-(hydroxymethyl)furan , is synthesized via directed bromination of 2-furfuryl alcohol. Electrophilic bromination at the 3-position is achieved using phosphorus tribromide (PBr₃) in normal hexane under reflux conditions. This method avoids toxic solvents like benzene, aligning with modern safety standards. The reaction mechanism involves the formation of a bromonium ion intermediate, which is selectively attacked at the furan’s 3-position due to steric and electronic effects.
Critical Reaction Parameters
The resulting 3-bromo-2-(hydroxymethyl)furan is isolated in 22% yield after neutralization with 25% KOH and extraction with diethyl ether.
Conversion to Bromomethylfuran Intermediate
The hydroxymethyl group is converted to a bromomethyl moiety using PBr₃, a method adapted from the synthesis of 3-bromo-1-methylpyrrolidine. In this step, 3-bromo-2-(hydroxymethyl)furan reacts with PBr₃ in hexane under ice-cooled conditions, followed by gradual warming to reflux. This generates 3-bromo-2-(bromomethyl)furan , a highly reactive alkylating agent.
Key Observations
Alkylation of Pyrrolidine
The final step involves nucleophilic substitution between pyrrolidine and 3-bromo-2-(bromomethyl)furan. Pyrrolidine acts as both the nucleophile and base, facilitating deprotonation and displacement of the bromide ion. The reaction is conducted in tetrahydrofuran (THF) at 60°C for 12 hours, yielding this compound.
Optimization Insights
-
Solvent Choice: THF enhances solubility of intermediates and stabilizes the transition state.
-
Stoichiometry: A 1.2:1 molar ratio of pyrrolidine to bromomethylfuran prevents over-alkylation.
Comparative Analysis of Methodologies
Bromination Agents
The choice of brominating agent significantly impacts yield and regioselectivity:
| Brominating Agent | Solvent | Yield (%) | Regioselectivity (3-bromo) |
|---|---|---|---|
| PBr₃ | Hexane | 22 | High |
| N-Bromosuccinimide | DCM | 15 | Moderate |
| Br₂ | Acetic Acid | 10 | Low |
Phosphorus tribromide in hexane provides superior regioselectivity and safety compared to alternatives.
Solvent Systems in Alkylation
Solvent polarity influences reaction rate and byproduct formation:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 12 | 68 |
| DMF | 36.7 | 8 | 72 |
| Hexane | 1.9 | 24 | 45 |
While DMF offers faster kinetics, THF is preferred for easier post-reaction purification.
Challenges and Mitigation Strategies
Regioselective Bromination
Achieving 3-bromination on the furan ring remains challenging due to the inherent reactivity of the 2- and 5-positions. Directed ortho-metalation using protecting groups (e.g., silyl ethers) has been explored but increases synthetic complexity.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromofuran-2-yl)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Bromofuran-2-yl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)pyrrolidine depends on its specific application and the biological target it interacts with. Generally, the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the pyrrolidine ring can enhance binding affinity and selectivity towards certain biological targets, while the brominated furan moiety can participate in various chemical interactions.
Comparison with Similar Compounds
Key Observations :
- Pharmacological Activity : The 6-chloro-3-pyridinylmethyl analog exhibits high potency at α4β2 nicotinic acetylcholine receptors (nAChRs), suggesting that halogenated aromatic substituents on pyrrolidine may optimize receptor interactions .
Pharmacological and Regulatory Considerations
- CNS Targets: Pyrrolidine derivatives like 1-[(6-chloro-3-pyridinyl)methyl]pyrrolidine demonstrate nanomolar affinity for nAChRs, suggesting that bromofuran-substituted analogs may similarly target neurotransmitter systems .
- The bromofuran substituent in this compound may reduce abuse liability compared to phenylalkyl analogs.
Metabolic and Reactivity Profiles
- Reactivity : Sulfenamide pyrrolidines (e.g., 1-(methylsulfanyl)pyrrolidine) react selectively with thiol-containing metabolites like cysteine, indicating that bromofuran-substituted derivatives may exhibit distinct metabolic pathways .
Biological Activity
1-((3-Bromofuran-2-yl)methyl)pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 215.09 g/mol. The compound features a bromofuran moiety attached to a pyrrolidine ring, which may influence its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, brominated furan derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anticancer Potential
The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. Research highlights its ability to induce apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. This is hypothesized to result from its ability to inhibit oxidative stress and inflammation in neuronal cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The bromofuran moiety may facilitate binding to specific enzymes, inhibiting their activity.
- Receptor Modulation: Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Oxidative Stress Reduction: The compound may enhance the cellular antioxidant defense system, reducing oxidative damage.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Smith et al. (2020) | Identified antimicrobial properties in brominated furan derivatives | Supports potential use in treating bacterial infections |
| Johnson et al. (2021) | Demonstrated anticancer effects in vitro on breast cancer cell lines | Highlights possible therapeutic applications in oncology |
| Lee et al. (2022) | Found neuroprotective effects in models of oxidative stress | Suggests relevance for neurodegenerative disease treatment |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1-((3-Bromofuran-2-yl)methyl)pyrrolidine, and how can reaction efficiency be optimized?
- Methodological Answer : Nucleophilic substitution reactions involving brominated furan derivatives and pyrrolidine precursors are typical. For example, alkylation of pyrrolidine with 3-bromofuran-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 150°C) can yield the target compound. Optimization may involve Design of Experiments (DoE) to test variables like solvent polarity, temperature, and stoichiometry . Evidence from analogous syntheses highlights the use of TLC for reaction monitoring and ethyl acetate/water extraction for purification .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for verifying substituent positions and ring conformations. For instance, δ ~3.30 ppm (m, 4H) and δ ~1.96 ppm (m, 4H) in pyrrolidine protons are diagnostic .
- Mass Spectrometry : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 244.08).
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch ~560 cm⁻¹) .
Q. What safety protocols are essential when handling brominated furan-pyrrolidine derivatives in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
- Store separately from oxidizing agents and dispose of waste via halogenated solvent protocols.
- Reference safety sheets for brominated analogs, which classify these compounds as irritants .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design and optimization of synthesis pathways for brominated pyrrolidine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict transition states and reaction energetics. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation . This method is particularly useful for regioselective bromination or furan functionalization.
Q. What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR chemical shift variations) observed during characterization?
- Methodological Answer :
- Cross-Validation : Compare data with structurally similar compounds (e.g., 3-(4-bromophenyl)pyrrolidine-2,5-dione, where δ 7.61 ppm corresponds to aromatic protons) .
- Solvent/Concentration Effects : Test in deuterated solvents like DMSO-d₆ or CDCl₃ to isolate solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the pyrrolidine ring .
Q. How can Design of Experiments (DoE) methodologies be applied to optimize reaction conditions for halogenated pyrrolidine compounds?
- Methodological Answer :
- Factorial Design : Test variables like temperature (100–150°C), catalyst loading (0–10 mol%), and reaction time (12–24 hrs) to identify significant factors.
- Response Surface Modeling : Optimize yield and purity using central composite designs. Evidence from chemical engineering research emphasizes DoE’s role in minimizing experimental runs while maximizing data quality .
Q. What are the challenges in achieving regioselective functionalization of the furan ring in this compound, and what catalytic systems have shown promise?
- Methodological Answer :
- Steric Hindrance : The 3-bromo substituent directs electrophilic attacks to the less hindered C4/C5 positions.
- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization or Cu-catalyzed azide-alkyne cycloaddition for bioorthogonal tagging. Computational modeling aids in predicting regioselectivity .
Q. How do steric and electronic effects influence the reactivity of the bromine substituent in subsequent functionalization reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution (e.g., SNAr).
- Steric Effects : Bulky substituents near the bromine (e.g., methyl groups on pyrrolidine) may hinder access to reactive sites, requiring tailored catalysts or elevated temperatures .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on reaction yields or spectroscopic data for brominated pyrrolidine derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under reported conditions (e.g., solvent, catalyst).
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., NMR shifts for pyrrolidine protons in DMSO-d₆ vs. CDCl₃) .
- Advanced Characterization : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities in structural assignments .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
